6,7,3',4'-Tetrahydroxyflavone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

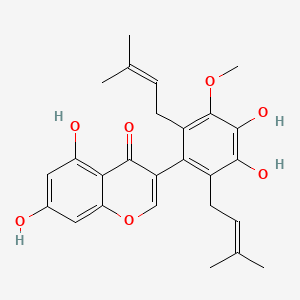

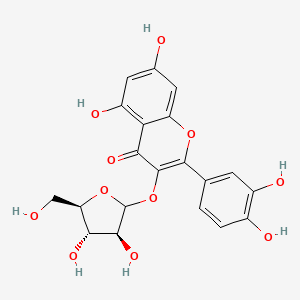

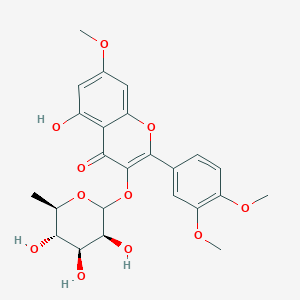

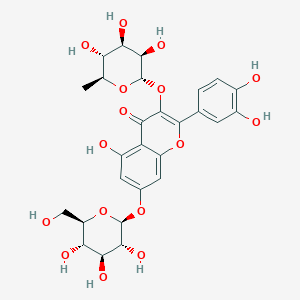

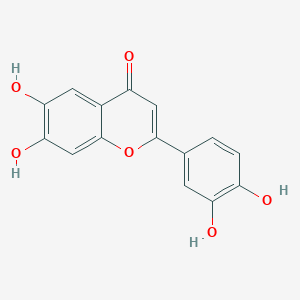

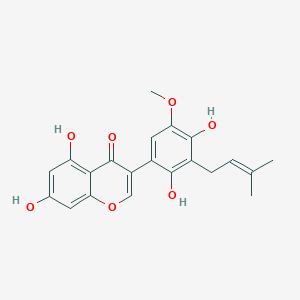

6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .

Molecular Structure Analysis

The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .Aplicaciones Científicas De Investigación

Inhibition of PI3K/Akt/mTOR and MAPK Pathways

“6,7,3’,4’-Tetrahydroxyflavone”, also known as Fisetin, has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways . These pathways are crucial for cell survival, proliferation, and differentiation. Therefore, Fisetin could potentially be used in the treatment of diseases where these pathways are dysregulated .

Amelioration of Psoriasis Pathology

Fisetin has been shown to ameliorate psoriasis pathology in 2D and 3D organotypic human inflammatory skin models . Psoriasis is a chronic immune-mediated skin disease characterized by cytokine-driven epidermal hyperplasia, deviant differentiation, inflammation, and angiogenesis . Fisetin could potentially be developed for its management .

Induction of Apoptosis

Fisetin has demonstrated proapoptotic effects in several malignancies . Apoptosis, or programmed cell death, is a crucial process in maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can induce apoptosis in cancer cells are of great interest in cancer research .

Antioxidant Effects

Fisetin has also demonstrated antioxidant effects . Oxidative stress, which is an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects, is implicated in a number of diseases. Therefore, antioxidants like Fisetin could potentially be used in the treatment of these diseases .

Anti-Inflammatory Properties

Fisetin has anti-inflammatory properties . Chronic inflammation is associated with a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disease. Therefore, anti-inflammatory compounds like Fisetin could potentially be used in the treatment of these diseases .

Antimicrobial Properties

Fisetin has antimicrobial properties . With the increasing prevalence of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. Therefore, Fisetin could potentially be used in the treatment of bacterial infections .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXUACYEVVMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,3',4'-Tetrahydroxyflavone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)